molecular formula C10H16N2 B112742 N-[2-(aminomethyl)benzyl]-N,N-dimethylamine CAS No. 53369-77-0

N-[2-(aminomethyl)benzyl]-N,N-dimethylamine

Cat. No. B112742
CAS RN: 53369-77-0
M. Wt: 164.25 g/mol
InChI Key: GRRUSEDCZUTRDP-UHFFFAOYSA-N
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Description

“N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The compound is also known by its CAS number: 53369-77-0 .


Molecular Structure Analysis

The InChI code for “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is 1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 . The compound’s structure includes a benzene ring attached to an aminomethyl group and a dimethylamino group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 164.131348519 g/mol .

Scientific Research Applications

1. Protection of Benzylamines with Carbon Dioxide

  • Application Summary: This research focuses on the protection of benzylamines with carbon dioxide. The reversible reactions of CO2 with amines could provide a possible vehicle for realizing this strategy .
  • Methods of Application: The products of reaction of benzylamines with CO2 were studied in a variety of solvents with and without the presence of basic additives .
  • Results: The competitive intramolecular acylation of 4-(aminomethyl)-benzyl alcohol with isopropenyl acetate, producing exclusively O-acylation, demonstrated the effective protection of benzylamine as carbamate and bicarbamate amidinium species .

2. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

  • Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
  • Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

3. Antibacterial and Antibiofilm Agents

  • Application Summary: This research focuses on the preparation of cationic peptidomimetic Gly-POX, via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers .
  • Methods of Application: The preparation involves the use of trifluoromethanesulfonyl anhydride (MeOTf) as the initiator .
  • Results: The prepared cationic peptidomimetic Gly-POX effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .

4. Aliphatic Building Blocks

  • Application Summary: This research reframes primary alkyl amines as aliphatic building blocks. While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry .
  • Methods of Application: The study focuses on the field of aliphatic deamination chemistry, comparing cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms with oxidative deamination and other transition metal catalyzed reactions .
  • Results: The research demonstrates that primary aliphatic amines can be harnessed as valuable C (sp3) synthons .

5. Synthesis of Tertiary Amines

  • Application Summary: The conversion of primary amines to tertiary amines was investigated with N-benzyl 2,4,6-triphenylpyridinium perchlorate .
  • Methods of Application: The reaction was carried out with piperidine and morpholine under reflux conditions .
  • Results: The product amine was obtained in 85% and 92% yield respectively .

6. Chemical Supplier

  • Application Summary: “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is supplied by chemical companies for use in various scientific research and industrial applications .
  • Methods of Application: The chemical is used as received from the supplier .
  • Results: The availability of this chemical from suppliers facilitates its use in a wide range of applications .

4. Aliphatic Building Blocks

  • Application Summary: This research reframes primary alkyl amines as aliphatic building blocks. While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry .
  • Methods of Application: The study focuses on the field of aliphatic deamination chemistry, comparing cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms with oxidative deamination and other transition metal catalyzed reactions .
  • Results: The research demonstrates that primary aliphatic amines can be harnessed as valuable C (sp3) synthons .

5. Synthesis of Tertiary Amines

  • Application Summary: The conversion of primary amines to tertiary amines was investigated with N-benzyl 2,4,6-triphenylpyridinium perchlorate .
  • Methods of Application: The reaction was carried out with piperidine and morpholine under reflux conditions .
  • Results: The product amine was obtained in 85% and 92% yield respectively .

6. Chemical Supplier

  • Application Summary: “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is supplied by chemical companies for use in various scientific research and industrial applications .
  • Methods of Application: The chemical is used as received from the supplier .
  • Results: The availability of this chemical from suppliers facilitates its use in a wide range of applications .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” can be found on the product page .

properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUSEDCZUTRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407153
Record name N-[2-(aminomethyl)benzyl]-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(aminomethyl)benzyl]-N,N-dimethylamine

CAS RN

53369-77-0
Record name N-[2-(aminomethyl)benzyl]-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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